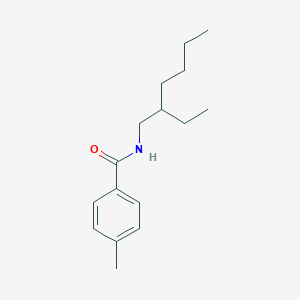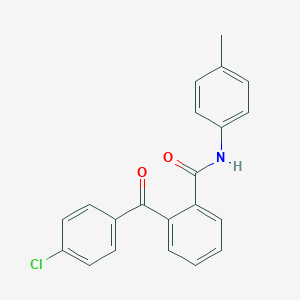
4-Ethylphenyl 2-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethylphenyl 2-chlorobenzoate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as ethyl 4-ethylphenyl 2-chlorobenzoate or EPCB, and it is a member of the benzoate family of organic compounds. In
Mécanisme D'action
The mechanism of action of 4-Ethylphenyl 2-chlorobenzoate involves its ability to react with ROS and form a fluorescent adduct. This adduct can be detected using fluorescence microscopy or spectroscopy, allowing researchers to visualize and quantify ROS in cells and tissues. The specificity and sensitivity of this probe make it a valuable tool for studying oxidative stress and disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Ethylphenyl 2-chlorobenzoate are largely dependent on its use as a fluorescent probe for ROS detection. This compound does not have any known direct effects on cellular processes or physiological systems, but its use in research has led to important insights into the mechanisms of oxidative stress and disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Ethylphenyl 2-chlorobenzoate as a fluorescent probe for ROS detection is its high specificity and sensitivity. This allows for accurate and precise measurement of ROS levels in cells and tissues. However, one limitation of this probe is its potential for photobleaching, which can reduce its fluorescence signal over time. Additionally, the use of this probe requires specialized equipment and expertise in fluorescence microscopy and spectroscopy.
Orientations Futures
There are several future directions for research on 4-Ethylphenyl 2-chlorobenzoate. One area of interest is the development of new fluorescent probes for ROS detection with improved sensitivity and specificity. Another area of research is the application of this compound in the study of other disease processes, such as cancer and neurodegenerative disorders. Additionally, the use of this compound in combination with other probes and imaging techniques may lead to new insights into cellular signaling and physiology.
Méthodes De Synthèse
The synthesis of 4-Ethylphenyl 2-chlorobenzoate can be achieved through a variety of methods. One common method involves the reaction of 4-ethylphenol with thionyl chloride, followed by the addition of benzoic acid. Another method involves the reaction of 4-ethylphenol with phosphorus pentachloride, followed by the addition of benzoic acid. Both methods result in the formation of 4-Ethylphenyl 2-chlorobenzoate as a white crystalline solid.
Applications De Recherche Scientifique
4-Ethylphenyl 2-chlorobenzoate has been widely studied for its potential applications in scientific research. One area of research that has focused on this compound is its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can cause damage to cells and tissues, and their detection is important for understanding the mechanisms of oxidative stress and disease.
Propriétés
Formule moléculaire |
C15H13ClO2 |
|---|---|
Poids moléculaire |
260.71 g/mol |
Nom IUPAC |
(4-ethylphenyl) 2-chlorobenzoate |
InChI |
InChI=1S/C15H13ClO2/c1-2-11-7-9-12(10-8-11)18-15(17)13-5-3-4-6-14(13)16/h3-10H,2H2,1H3 |
Clé InChI |
LIDFMOQHDRWUCX-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2Cl |
SMILES canonique |
CCC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







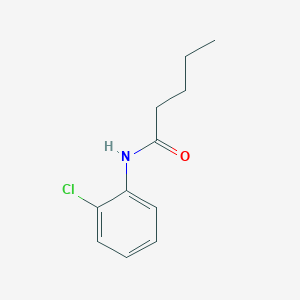
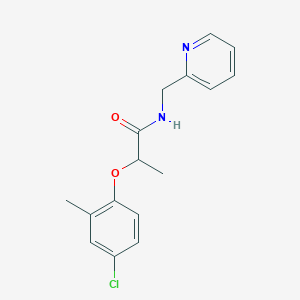
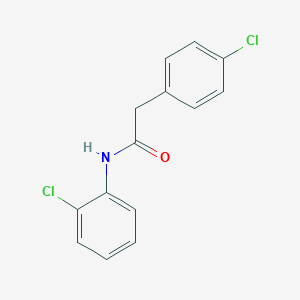
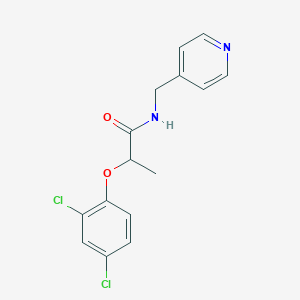
![Dimethyl 5-[(3-phenylpropanoyl)amino]isophthalate](/img/structure/B291489.png)

